3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Overview
Description
3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, also known as DFMP, is a derivative of ibuprofen. It has a molecular weight of 246.21 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C11H12F2O4 . The InChI code is 1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The boiling point of this compound is between 66-69°C . It is stored at ambient temperature .Scientific Research Applications
Pharmacological Potentialities of Phytochemicals
- Anti-Cancer and Anti-Inflammatory Properties : A review on 4′-Geranyloxyferulic acid, a compound structurally related to phenolic acids, highlights its potential as an anti-inflammatory and anti-tumor agent. This suggests that similar compounds, including 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, may also possess valuable pharmacological properties worthy of further investigation (Epifano et al., 2015).
Environmental Impact and Biodegradation
- Herbicide Toxicity and Environmental Fate : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, provides insights into the environmental fate and biodegradation pathways of phenolic herbicides. This knowledge could be relevant for understanding the environmental aspects of similar compounds, including their toxicity, degradation, and impact on ecosystems (Zuanazzi et al., 2020).
Antioxidant Properties and Applications
- Antioxidant Activity of Phenolic Compounds : A review on the antioxidant properties of hydroxycinnamic acids, including cinnamic acid and its derivatives, underscores the importance of these compounds in mitigating oxidative stress and their potential applications in health and disease management. This indicates the relevance of researching compounds like 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid for their antioxidant capabilities (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNQNDPGSVOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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